molecular formula C11H10Cl2N4O B12614967 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-27-2

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol

Cat. No.: B12614967
CAS No.: 920512-27-2
M. Wt: 285.13 g/mol
InChI Key: RFYQNPZMKKGOIQ-UHFFFAOYSA-N
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Description

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol is a complex organic compound that features a pyrimidine ring substituted with amino and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with a suitable phenolic compound under controlled conditions. One common method involves the use of a nucleophilic aromatic substitution reaction (SNAr) where the amino group of the pyrimidine reacts with the phenolic compound in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar SNAr reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, quinones, and various amine derivatives .

Scientific Research Applications

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it can interfere with viral replication by inhibiting nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol is unique due to its combination of amino, dichloro, and phenolic groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

920512-27-2

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

2-amino-5-[[(4,6-dichloropyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H10Cl2N4O/c12-9-4-10(13)17-11(16-9)15-5-6-1-2-7(14)8(18)3-6/h1-4,18H,5,14H2,(H,15,16,17)

InChI Key

RFYQNPZMKKGOIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC(=CC(=N2)Cl)Cl)O)N

Origin of Product

United States

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